molecular formula C9H5Br2NO B2357331 5,6-Dibromo-1H-indole-3-carbaldehyde CAS No. 17900-95-7

5,6-Dibromo-1H-indole-3-carbaldehyde

Cat. No.: B2357331
CAS No.: 17900-95-7
M. Wt: 302.953
InChI Key: YQUFUBJNKCIXAA-UHFFFAOYSA-N
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Description

5,6-Dibromo-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5Br2NO . It has an average mass of 302.950 Da and a monoisotopic mass of 300.873779 Da .


Synthesis Analysis

1H-Indole-3-carboxaldehyde and its derivatives, such as this compound, are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups easily undergo C–C and C–N coupling reactions and reductions .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 5 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 1 oxygen atom . The InChI code for this compound is 1S/C9H5Br2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H .


Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde and its derivatives, including this compound, are known to undergo various chemical reactions. These compounds are often used as precursors in the synthesis of diverse heterocyclic derivatives, as their carbonyl groups can easily undergo C–C and C–N coupling reactions and reductions .


Physical And Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm³ . It has a boiling point of 450.7±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 71.0±3.0 kJ/mol . The flash point is 226.4±27.3 °C .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives : The compound can be utilized in the synthesis of various derivatives, like 3,3-dibromo-1,3-dihydroindol-2-ones, which are precursors for Indole-2,3-diones. These substances are formed through reactions involving indoles and N-bromosuccinimide (Parrick, Yahya, Ijaz, & Yizun, 1989).
  • Crystal Structure Analysis : The compound has been studied for its crystal structure and interactions, utilizing Hirshfeld surface and X-ray single crystal diffraction. Such analysis aids in understanding molecular interactions and structure (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).

Catalytic and Chemical Reactions

  • Cycloisomerizations : This compound is used in gold-catalyzed cycloisomerization reactions, yielding various indole derivatives. These reactions are operationally simple and efficient for a wide range of substrates (Kothandaraman, Mothe, Toh, & Chan, 2011).
  • Knoevenagel Condensation : It serves as a synthon in Knoevenagel condensation reactions, leading to the formation of compounds with potential biological activities like lipoxygenase inhibition and antimicrobial properties (Madan, 2020).

Biological and Pharmacological Potential

Properties

IUPAC Name

5,6-dibromo-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUFUBJNKCIXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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